(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine
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Overview
Description
(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine is a chiral compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine typically involves the following steps:
Starting Materials: The synthesis begins with norephedrine, which is a chiral amine.
Benzylation: The amine group of norephedrine is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The benzylated product is then reacted with mesitylenesulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the hydroxyl group of the intermediate is acetylated using acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl or acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfinyl derivatives.
Scientific Research Applications
(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine: Lacks the chiral center.
N-Benzyl-N-(tosyl)-O-acetylnorephedrine: Contains a different sulfonyl group.
N-Benzyl-N-(mesitylenesulfonyl)-O-acetylpseudoephedrine: Contains a different stereochemistry.
Uniqueness
(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions.
Properties
IUPAC Name |
[2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCELVTKIIIBSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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